[((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid
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Overview
Description
[(®-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid: is a compound that features a piperidine ring, a benzyl group, and an amino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(®-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or amino alcohols.
Introduction of the Benzyl Group: The benzyl group is introduced via alkylation reactions using benzyl halides in the presence of a base.
Attachment of the Amino-Acetic Acid Moiety: This step involves the reaction of the piperidine derivative with chloroacetic acid or its derivatives under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(®-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine positions using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or benzyl derivatives.
Scientific Research Applications
[(®-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(®-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
[(®-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid: can be compared with other piperidine derivatives:
Piperidine: A simple six-membered ring with one nitrogen atom.
N-Benzylpiperidine: Similar structure but lacks the amino-acetic acid moiety.
Piperidin-4-yl-methylamine: Contains a piperidine ring with a methylamine group but no benzyl group.
The uniqueness of [(®-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[(3R)-1-benzylpiperidin-3-yl]-methylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-16(12-15(18)19)14-8-5-9-17(11-14)10-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,18,19)/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNHWJGZKZNKOM-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1CCCN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)O)[C@@H]1CCCN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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